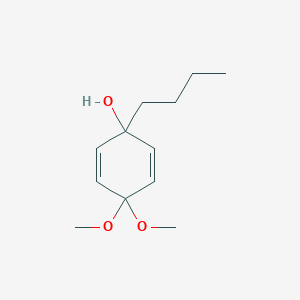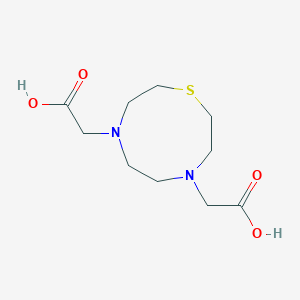![molecular formula C8H18O6 B14275855 3-[3-Hydroxy-2,2-bis(hydroxymethyl)propoxy]propane-1,2-diol CAS No. 156454-60-3](/img/structure/B14275855.png)
3-[3-Hydroxy-2,2-bis(hydroxymethyl)propoxy]propane-1,2-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[3-Hydroxy-2,2-bis(hydroxymethyl)propoxy]propane-1,2-diol is a complex organic compound characterized by multiple hydroxyl groups. This compound is known for its versatility in various chemical reactions and its applications in different scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-Hydroxy-2,2-bis(hydroxymethyl)propoxy]propane-1,2-diol typically involves the reaction of 3-hydroxy-2,2-bis(hydroxymethyl)propane with an appropriate epoxide under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the opening of the epoxide ring and subsequent formation of the desired product.
Industrial Production Methods
Industrial production of this compound often involves large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. Fractional crystallization or distillation may be employed to separate and purify the compound from reaction mixtures.
Chemical Reactions Analysis
Types of Reactions
3-[3-Hydroxy-2,2-bis(hydroxymethyl)propoxy]propane-1,2-diol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert carbonyl groups back to hydroxyl groups.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like halides or amines can be used in substitution reactions under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield aldehydes or ketones, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
3-[3-Hydroxy-2,2-bis(hydroxymethyl)propoxy]propane-1,2-diol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential role in biochemical pathways and as a precursor for biologically active molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including drug delivery systems and as a component in pharmaceutical formulations.
Industry: It is used in the production of resins, adhesives, and coatings due to its multifunctional hydroxyl groups.
Mechanism of Action
The mechanism by which 3-[3-Hydroxy-2,2-bis(hydroxymethyl)propoxy]propane-1,2-diol exerts its effects is primarily through its ability to participate in various chemical reactions. The hydroxyl groups can form hydrogen bonds, interact with other molecules, and undergo chemical transformations. These interactions and transformations are crucial for its applications in different fields.
Comparison with Similar Compounds
Similar Compounds
3-Hydroxy-2-[3-hydroxy-2,2-bis(hydroxymethyl)propoxy]methyl-2-(hydroxymethyl)propanal: This compound has a similar structure but includes an aldehyde group.
2-[(3-Hydroxy-2,2-bis(hydroxymethyl)propoxy)methyl]-2-(methoxymethyl)propane-1,3-diol: This compound has an additional methoxymethyl group.
Uniqueness
3-[3-Hydroxy-2,2-bis(hydroxymethyl)propoxy]propane-1,2-diol is unique due to its specific arrangement of hydroxyl groups and its ability to undergo a wide range of chemical reactions. This versatility makes it valuable in various scientific and industrial applications.
Properties
CAS No. |
156454-60-3 |
|---|---|
Molecular Formula |
C8H18O6 |
Molecular Weight |
210.22 g/mol |
IUPAC Name |
2-(2,3-dihydroxypropoxymethyl)-2-(hydroxymethyl)propane-1,3-diol |
InChI |
InChI=1S/C8H18O6/c9-1-7(13)2-14-6-8(3-10,4-11)5-12/h7,9-13H,1-6H2 |
InChI Key |
ISHCYDTTYAETJD-UHFFFAOYSA-N |
Canonical SMILES |
C(C(COCC(CO)(CO)CO)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[2-(3-Methylbutan-2-ylidene)hydrazinyl]benzoic acid](/img/structure/B14275775.png)
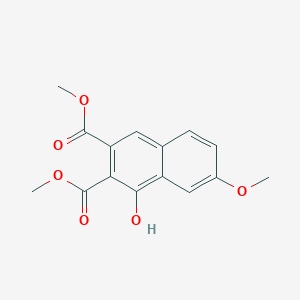
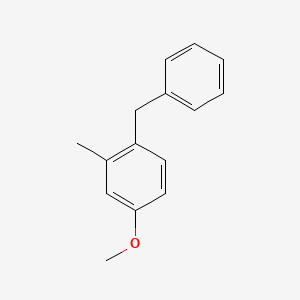
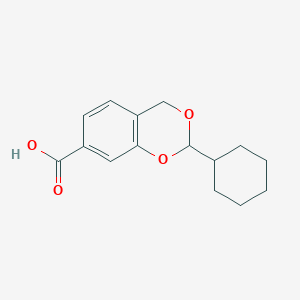
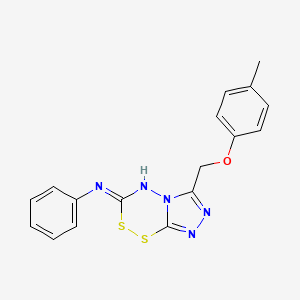
![1-Methoxy-5,7-bis[(propan-2-yl)oxy]naphthalene-2-carboxylic acid](/img/structure/B14275806.png)
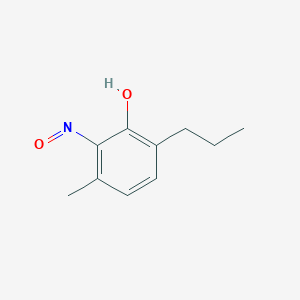
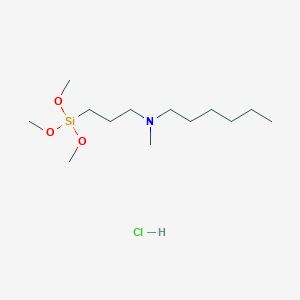

![2,4,6(1H,3H,5H)-Pyrimidinetrione, 1-[2,5-bis(octyloxy)phenyl]-3-phenyl-](/img/structure/B14275818.png)

![Hydrazinecarboxylic acid, 2-[(1-pyrenylamino)carbonyl]-, ethyl ester](/img/structure/B14275834.png)
